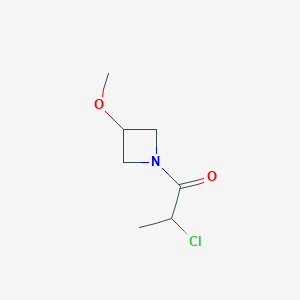
2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one, also known as 2-CPB, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 133-134°C. 2-CPB is a versatile compound, with a wide range of applications in chemistry, biology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application of Chemical Compounds
Chemical Production and Downstream Processing : A study on the downstream processing of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol, which have wide applications, touches on the importance of efficient synthesis and purification methods in the microbial production of chemical compounds. This could be relevant for understanding the production complexities of compounds similar to 2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one (Zhi-Long Xiu & A. Zeng, 2008).
Ionic Liquid Membranes for Gas Separation : Research on ionic liquid membranes (SILMs) highlights the advancements in separation technologies that could be applied in the purification or separation processes of complex organic compounds, indicating the potential for crossover application in the synthesis and processing of chemical entities like 2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one (P. Scovazzo, 2009).
Biopolymer Chitosan's Antimicrobial Potential : Although not directly related, the study of chitosan, an aminopolysaccharide biopolymer, for its antimicrobial potential, underscores the broader interest in chemical compounds for various applications, including as additives in pharmaceutical formulations, which might parallel the research interests in compounds like 2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one (D. Raafat & H. Sahl, 2009).
Pesticide Wastewater Treatment : A study focused on treating wastewater from pesticide production, which includes various toxic pollutants, may offer insights into handling and mitigating the environmental impact of chemical compound production, including those related to the synthesis and use of 2-Chloro-1-(3-methoxypiperidin-1-yl)butan-1-one (L. Goodwin et al., 2018).
Eigenschaften
IUPAC Name |
2-chloro-1-(3-methoxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-6-4-5-8(7-12)14-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAFEWNZMRTRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















